molecular formula C25H26ClFO3 B8300025 Benzene, 4-((2-(3-chloro-4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- CAS No. 83493-43-0

Benzene, 4-((2-(3-chloro-4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-

Cat. No. B8300025
M. Wt: 428.9 g/mol
InChI Key: WNRCEYDLTGUFFZ-UHFFFAOYSA-N
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Patent
US04873373

Procedure details

The reaction mixture was cooled to room temperature and the residual pressure was released, and 100 ml of benzene was added into the autoclave to dissolve the oily portion. Then, the catalyst was removed by filtration, and the filtrate was sufficiently shaken and allowed to stand still to cause phase separation. Then, the obtained benzene layer was washed with 100 ml of water three times and benzene was removed by distillation under reduced pressure to give an oily product. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 98.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.7% of starting 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxy-4-fluorotoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.2%. Moreover, 0.8% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether presumed to have been formed by reduction of the fluorine atom was contained.
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:29])([CH3:28])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([O:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2].ClC1C=C(C(C)(C)COCC2C=CC(F)=C(OC3C=CC=CC=3)C=2)C=CC=1OCC>C1C=CC=CC=1>[O:21]([C:16]1[CH:15]=[C:14]([CH3:13])[CH:19]=[CH:18][C:17]=1[F:20])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:28])([CH3:29])[CH2:11][OH:12])=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C(COCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC)C(COCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the filtrate was sufficiently shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the oily portion
CUSTOM
Type
CUSTOM
Details
Then, the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
phase separation
WASH
Type
WASH
Details
Then, the obtained benzene layer was washed with 100 ml of water three times and benzene
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
From the results of the analysis of the oily product by gas chromatography

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1F)C
Name
Type
product
Smiles
C(C)OC1=CC=C(C(CO)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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